molecular formula C13H16N2O2 B3180924 Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate CAS No. 444188-88-9

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B3180924
CAS RN: 444188-88-9
M. Wt: 232.28 g/mol
InChI Key: TXZYIWWGXYFCDA-UHFFFAOYSA-N
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Description

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is a research chemical . It has the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol .


Synthesis Analysis

The synthesis of Benzyl 3,7-diazabicyclo[4.1.0]heptan-3-carboxylate involves the reaction of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with sodium azide and ammonium chloride in a solution of methanol and water. The reaction is stirred at 65°C for 7 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CN(CC2C1N2)C(=O)OCC3=CC=CC=C3 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Unnatural Amino Acids : The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, involves key steps like diazomalonate insertion, intramolecular cyclization, and chemoselective reduction. This amino acid, due to its unique bicyclic nature and conformational constraints, holds significant potential in medicinal chemistry (Napolitano et al., 2010).

  • Formation of Bicyclic Systems : A method for synthesizing 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes has been developed. This involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds, leading to bicyclic systems with significant conformational stability, as shown through X-ray diffraction studies and quantum-chemical calculations (Kuznetsov et al., 2003).

  • Pharmacological Applications : Novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) have been synthesized, specifically 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides. These compounds demonstrate activity as partial or full agonists at these receptors, showing potential for various pharmacological applications (Strachan et al., 2014).

Chemical Transformations and Synthesis

  • Cycloaddition Reactions : The synthesis of fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates through Diels–Alder cycloaddition between nucleophilic 2-azadienes and electrophilic 2H-azirines demonstrates the capacity for endo- and regio-selective reactions, leading to a variety of isomers and diastereoisomers. This showcases the utility of these compounds in organic synthesis (Alves et al., 2004).

  • Synthesis of Bicyclic β-Lactams : The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, and subsequently into methyl cis-3-aminotetrahydrofuran-2-carboxylates, illustrates the synthetic versatility of these compounds. These transformations are important in the context of drug design and synthesis of biologically active molecules (Mollet et al., 2012).

  • Formation of Bicyclic Structures : The synthesis of 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptanes shows the creation of bicyclic structures with significant conformational and stereochemical implications. These structures are valuable in the design of complex molecules, potentially with biological activity (Gensini et al., 2002).

properties

IUPAC Name

benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-6-11-12(8-15)14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZYIWWGXYFCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-azido-4-hydroxypiperidine-1-carboxylate and benzyl 4-azido-3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in dioxane (0.14M) was added PPh3 (2.0 equiv.) and the reaction was heated to reflux for 1 h. The solution was then concentrated under vacuo and purified via silica gel column chromatography eluting with DCM, 10% MeOH and 1% Et3N to give benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate as a clear oil in 25% yield. LCMS (m/z): 233.0 (MH+), Rt=1.94 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 3
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 4
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 5
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

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